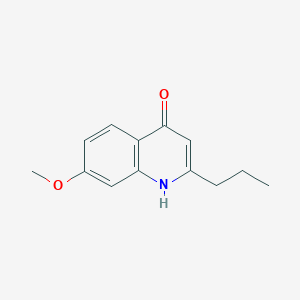
4-Hydroxy-7-méthoxy-2-propylquinoléine
Vue d'ensemble
Description
“4-Hydroxy-7-methoxy-2-propylquinoline” is a chemical compound with the empirical formula C13H15NO2 and a molecular weight of 217.26 . It is a solid substance .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of “4-Hydroxy-7-methoxy-2-propylquinoline” is 1S/C13H15NO2/c1-3-4-9-7-13(15)11-6-5-10(16-2)8-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) .
Physical and Chemical Properties Analysis
“4-Hydroxy-7-methoxy-2-propylquinoline” is a solid substance . Its empirical formula is C13H15NO2 and it has a molecular weight of 217.26 .
Applications De Recherche Scientifique
Recherche pharmaceutique : Activité antipaludique
4-Hydroxy-7-méthoxy-2-propylquinoléine : a été identifiée comme une structure potentielle pour les médicaments antipaludiques. Les dérivés de la quinoléine sont connus pour leurs propriétés antipaludiques, et ce composé pourrait servir de point de départ pour la synthèse de nouveaux agents thérapeutiques ciblant le paludisme .
Chimie médicinale : Traitement du cancer
Des recherches indiquent que les composés quinoléiques, y compris la This compound, pourraient avoir des propriétés anticancéreuses. La structure du composé pourrait être modifiée pour améliorer son activité contre les cellules cancéreuses, ce qui en fait un atout précieux dans le développement de médicaments oncologiques .
Chimie agricole : Développement de pesticides
En agriculture, la This compound pourrait être utilisée pour développer de nouveaux pesticides. Sa structure chimique pourrait être efficace pour lutter contre les ravageurs qui menacent les cultures, contribuant ainsi à l'augmentation de la productivité agricole .
Applications industrielles : Synthèse de matériaux
Ce composé pourrait jouer un rôle dans la synthèse de nouveaux matériaux ayant des propriétés spécifiques. Par exemple, il pourrait être utilisé pour créer des polymères ou des revêtements aux caractéristiques uniques, utiles dans diverses applications industrielles .
Sciences de l'environnement : Réhabilitation de la pollution
This compound : pourrait être utilisée en sciences de l'environnement pour la réhabilitation de la pollution. Ses propriétés chimiques pourraient contribuer au développement d'agents qui détoxifient les polluants ou aident dans les processus de traitement des déchets .
Biochimie : Inhibition enzymatique
Le composé pourrait agir comme un inhibiteur pour certaines enzymes, faisant de lui un outil pour l'étude des voies biochimiques. Cette application pourrait conduire à une meilleure compréhension des maladies et au développement de nouveaux traitements .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Hydroxy-7-methoxy-2-propylquinoline are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in the regulation of cell functions, including proliferation, differentiation, and survival .
Mode of Action
4-Hydroxy-7-methoxy-2-propylquinoline interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The compound affects the MAP kinase pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The inhibition of this pathway by 4-Hydroxy-7-methoxy-2-propylquinoline can lead to alterations in these processes .
Result of Action
The molecular and cellular effects of 4-Hydroxy-7-methoxy-2-propylquinoline’s action include the inhibition of ERK1/2, leading to the disruption of the MAP kinase pathway . This disruption can result in altered cell growth, differentiation, and apoptosis .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-7-methoxy-2-propylquinoline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the phosphorylation of ERK substrates such as p-90RSK and ELK-1, leading to apoptosis in certain cell lines . This interaction suggests that 4-Hydroxy-7-methoxy-2-propylquinoline may act as an inhibitor in specific signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 4-Hydroxy-7-methoxy-2-propylquinoline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been shown to induce apoptosis in human A375 cell lines in a dose-dependent manner . This indicates its potential role in regulating cell death and survival mechanisms.
Molecular Mechanism
At the molecular level, 4-Hydroxy-7-methoxy-2-propylquinoline exerts its effects through specific binding interactions with biomolecules. It binds to the ATP catalytic binding site of ERK, inhibiting its activity and subsequently affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a molecular tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-methoxy-2-propylquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can be sustained over a specific period, but prolonged exposure may lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing its use in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7-methoxy-2-propylquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Determining the optimal dosage is critical for maximizing its therapeutic potential while minimizing adverse outcomes.
Metabolic Pathways
4-Hydroxy-7-methoxy-2-propylquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, making it important to understand its metabolic profile for effective application in research and therapy.
Transport and Distribution
The transport and distribution of 4-Hydroxy-7-methoxy-2-propylquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is crucial for predicting its behavior in biological systems.
Subcellular Localization
4-Hydroxy-7-methoxy-2-propylquinoline exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
Propriétés
IUPAC Name |
7-methoxy-2-propyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-6-5-10(16-2)8-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVIROHKNNYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653736 | |
| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-90-1 | |
| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



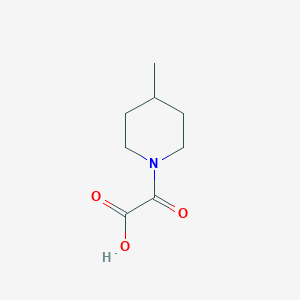
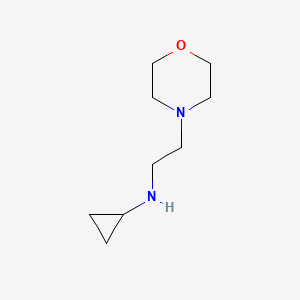
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)
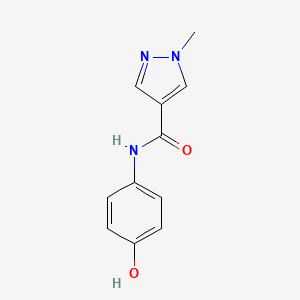

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)


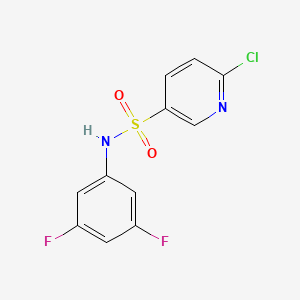
![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)
![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

